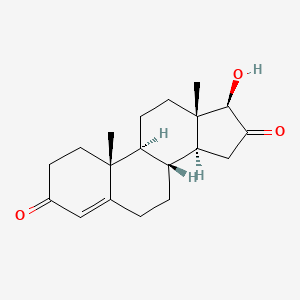![molecular formula C28H23BrNP B13795209 Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide CAS No. 73870-27-6](/img/structure/B13795209.png)
Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide is an organophosphorus compound with the molecular formula C26H20BrNP It is a quaternary phosphonium salt, characterized by the presence of a quinoline moiety attached to a triphenylphosphonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide typically involves the reaction of triphenylphosphine with a quinoline derivative in the presence of a suitable alkylating agent, such as methyl bromide. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
[ \text{Ph}_3\text{P} + \text{Quinoline-4-ylmethyl bromide} \rightarrow \text{Ph}_3\text{P}^+\text{CH}_2\text{Quinoline-4-yl} \text{Br}^- ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
Preparation of reactants: Purification of triphenylphosphine and quinoline-4-ylmethyl bromide.
Reaction setup: Conducting the reaction in large reactors under controlled temperature and pressure conditions.
Purification: Using techniques such as recrystallization or chromatography to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles.
Oxidation and reduction: The phosphonium group can participate in redox reactions.
Complex formation: The compound can form complexes with transition metals.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reaction is typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used. For example, using sodium hydroxide can yield the corresponding hydroxide salt.
Oxidation and reduction: Products vary based on the specific reaction conditions and reagents.
Wissenschaftliche Forschungsanwendungen
Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide has several scientific research applications:
Organic Synthesis: Used as a reagent in various organic transformations, including Wittig reactions for the synthesis of alkenes.
Medicinal Chemistry: Investigated for its potential as an antineoplastic agent due to its ability to interact with cellular components.
Biological Studies: Employed in studies involving cellular uptake and localization due to its lipophilic nature.
Industrial Applications: Utilized as a phase-transfer catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide involves its interaction with cellular components. The phosphonium group facilitates the compound’s entry into cells, where it can interact with specific molecular targets. The quinoline moiety may contribute to its biological activity by binding to nucleic acids or proteins, thereby affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but lacks the quinoline moiety.
Ethyltriphenylphosphonium bromide: Another quaternary phosphonium salt with an ethyl group instead of a quinoline moiety.
Phenyltriphenylphosphonium bromide: Contains a phenyl group in place of the quinoline moiety.
Uniqueness
Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide is unique due to the presence of the quinoline moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry and biological studies, where the quinoline group can enhance interactions with biological targets.
Eigenschaften
CAS-Nummer |
73870-27-6 |
|---|---|
Molekularformel |
C28H23BrNP |
Molekulargewicht |
484.4 g/mol |
IUPAC-Name |
triphenyl(quinolin-4-ylmethyl)phosphanium;bromide |
InChI |
InChI=1S/C28H23NP.BrH/c1-4-12-24(13-5-1)30(25-14-6-2-7-15-25,26-16-8-3-9-17-26)22-23-20-21-29-28-19-11-10-18-27(23)28;/h1-21H,22H2;1H/q+1;/p-1 |
InChI-Schlüssel |
TWTAIFYJTNPARK-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=NC3=CC=CC=C23)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


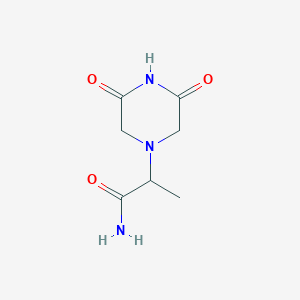
![6-Methyl-[1,4]diazepane dihydrochloride](/img/structure/B13795139.png)
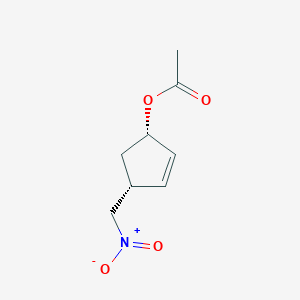

![N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)

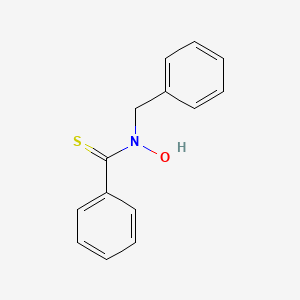
![Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate](/img/structure/B13795172.png)
![1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate](/img/structure/B13795175.png)

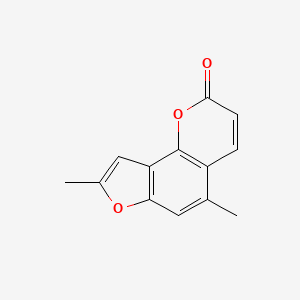
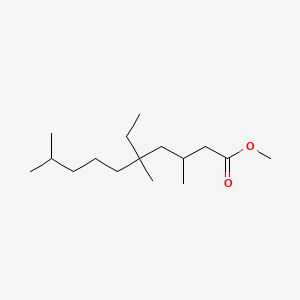
![[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate](/img/structure/B13795189.png)
